molecular formula C8H7N3O B3046728 Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl- CAS No. 128102-81-8

Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-

Cat. No. B3046728
M. Wt: 161.16 g/mol
InChI Key: FVRABGBDJDZTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl- is a heterocyclic organic compound with the following chemical formula: C6H7NO . Its molecular weight is approximately 109.13 g/mol . This compound belongs to the pyrido[2,3-b]pyrazine family and exhibits interesting properties that make it relevant for various applications.

Scientific Research Applications

Pyrazine Derivatives in Food Science

Pyrazines, including derivatives similar to Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-, are known for their significant contribution to the aroma profile of various food products. They are synthesized through the Maillard reaction, which is crucial in developing flavors during food processing. Strategies to control the generation of pyrazines have been explored, including the use of new reactants, modification of reaction conditions, and adoption of emerging technologies like ultrasound to enhance their formation in food products while minimizing undesirable flavors and colors (Yu et al., 2021).

Pyrazine Derivatives in Pharmaceutical Chemistry

Pyrazine derivatives, including structures akin to Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-, have been extensively studied for their therapeutic potential. They have been found to possess a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and antidiabetic properties. The diversity in their bioactivity is attributed to the ability to carry various substituents, making them versatile scaffolds in drug development. Such derivatives have been patented for their potential use in treating various diseases, highlighting the broad interest in this core structure within the pharmaceutical research community (Ferreira & Kaiser, 2012).

Pyrazine Scaffolds in Kinase Inhibitor Design

The Pyrazolo[3,4-b]pyridine structure, closely related to Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-, has shown versatility in the design of kinase inhibitors, indicating the potential of pyrazine derivatives in targeting kinases for therapeutic applications. The pyrazolo[3,4-b]pyridine scaffold is capable of interacting with kinases via multiple binding modes, making it a key element in the development of inhibitors with broad target ranges, including antiproliferative and anti-infective agents (Wenglowsky, 2013).

properties

IUPAC Name

3-methyl-1H-pyrido[2,3-b]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-8(12)11-6-3-2-4-9-7(6)10-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRABGBDJDZTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296750
Record name 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-

CAS RN

128102-81-8
Record name 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128102-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H,2H-pyrido[2,3-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-
Reactant of Route 3
Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-
Reactant of Route 4
Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-
Reactant of Route 5
Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-
Reactant of Route 6
Pyrido[2,3-b]pyrazin-2(1H)-one, 3-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.